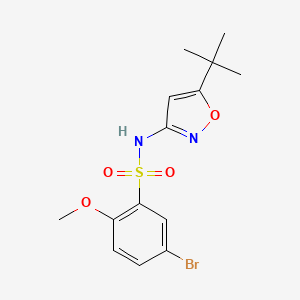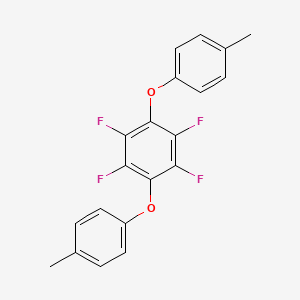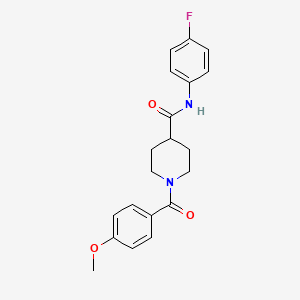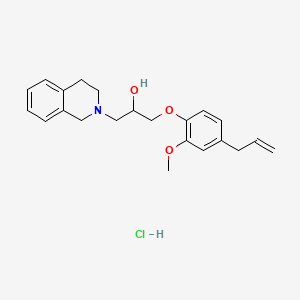
2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate is an organic compound that features both fluorinated and chlorinated aromatic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate typically involves multiple steps:
Formation of the fluorinated propyl group: This can be achieved through the fluorination of a suitable precursor, such as propyl alcohol, using reagents like sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST).
Synthesis of the 2,4-dichloroaniline: This can be synthesized by chlorinating aniline using chlorine gas or other chlorinating agents.
Coupling reaction: The final step involves coupling the fluorinated propyl group with the 2,4-dichloroaniline and a suitable oxobutanoate precursor under controlled conditions, often using catalysts and solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aniline or oxobutanoate moieties.
Reduction: Reduction reactions could target the carbonyl group in the oxobutanoate.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions, especially given the presence of electron-withdrawing groups like chlorine and fluorine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary, but typical reagents include halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound could be used as a ligand or catalyst in various organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials with specific properties.
Biology and Medicine
Biological Studies: Could be used as a probe or reagent in biochemical assays.
Industry
Agrochemicals: Possible use as a pesticide or herbicide due to its aromatic and halogenated structure.
Polymers: May be incorporated into polymers to impart specific properties like increased stability or reactivity.
Mecanismo De Acción
The mechanism of action would depend on the specific application but could involve interactions with biological targets such as enzymes or receptors. The fluorinated and chlorinated groups might enhance binding affinity or specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichlorophenyl)-4-oxobutanoate
- 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxopentanoate
Uniqueness
The unique combination of fluorinated and chlorinated aromatic structures in 2,2,3,3-Tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate may confer specific chemical properties, such as increased stability or reactivity, that are not present in similar compounds.
Propiedades
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-(2,4-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F4NO3/c14-7-1-2-9(8(15)5-7)20-10(21)3-4-11(22)23-6-13(18,19)12(16)17/h1-2,5,12H,3-4,6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNWTNAYMKPNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)NC(=O)CCC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![ETHYL 3-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5178111.png)
![2-methyl-N-[2-(2,3,5-trimethylphenoxy)ethyl]propan-2-amine;oxalic acid](/img/structure/B5178117.png)
![11-(4-fluorophenyl)-3,3-dimethyl-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5178121.png)

![N-[(1-{1-[(2E)-2-hexen-1-yl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]urea trifluoroacetate](/img/structure/B5178129.png)

![N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B5178146.png)

![1-[4-Nitro-3-(pyrrolidin-1-yl)phenyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5178159.png)

